molecular formula C18H15NO B6337592 4-(4-Ethylbenzoyl)quinoline;  97% CAS No. 1184711-21-4

4-(4-Ethylbenzoyl)quinoline; 97%

Cat. No. B6337592
CAS RN: 1184711-21-4
M. Wt: 261.3 g/mol
InChI Key: AVOGKHYDEZFGDV-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO . It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes . Other methods include the Friedländer Synthesis, which involves the reaction of aniline with glycerol in the presence of sulphuric acid . Another method is the Ptzinger quinoline synthesis, where isatin reacts with α-methylene carbonyl compound in the presence of a base in ethanol .


Molecular Structure Analysis

The molecular structure of 4-(4-Ethylbenzoyl)quinoline consists of a benzene ring fused with a pyridine ring, similar to the structure of quinoline . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to undergo various transformations .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They can also undergo reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

4-(4-Ethylbenzoyl)quinoline has a predicted boiling point of 434.8±28.0 °C and a predicted density of 1.147±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 3-(4-Ethylbenzoyl)quinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are a vital nucleus in several natural products and FDA-approved drugs .

Antioxidant Activity

Quinoline and its derivatives have demonstrated antioxidant activity, which can be beneficial in preventing or slowing damage to cells caused by free radicals .

Anti-inflammatory Activity

Quinoline systems have shown anti-inflammatory activity, which can be useful in the treatment of diseases caused by inflammation .

Antimalarial Activity

Quinoline derivatives have been used in the development of antimalarial drugs .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential in anti-SARS-CoV-2 activity .

Antituberculosis Activity

Quinoline systems have demonstrated antituberculosis activity, which can be beneficial in the treatment of tuberculosis .

Industrial Applications

Quinoline derivatives are found to have applications as agrochemicals and are used in the study of bio-organic and bio-organometallic processes . They are also used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .

Mechanism of Action

Target of Action

3-(4-Ethylbenzoyl)quinoline, also known as 4-(4-Ethylbenzoyl)quinoline, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA (replication) . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction with its targets leads to the inhibition of bacterial growth.

Biochemical Pathways

Quinolines in general are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA synthesis affects various downstream processes essential for bacterial growth and survival.

Pharmacokinetics

Quinolones, a class of drugs that includes quinoline derivatives, are known for their excellent tissue penetration . They are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the action of 3-(4-Ethylbenzoyl)quinoline is the inhibition of bacterial growth. By interfering with DNA synthesis, it prevents bacteria from replicating and producing essential proteins, leading to their death .

Safety and Hazards

According to the safety data sheet, 4-(4-Ethylbenzoyl)quinoline is classified as having acute toxicity when ingested or in contact with skin. It can cause skin irritation and serious eye irritation. It is also suspected of causing genetic defects and may cause cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline and its functionalized derivatives have been highlighted for their medicinal potential and pharmacological applications. They have been used in various therapeutic agents and have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, and antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents and could open new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

(4-ethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGKHYDEZFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylbenzoyl)quinoline

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